2-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrimidine ring fused with a tetrahydroisoquinoline moiety, and it is further substituted with a 3,4-dimethoxyphenyl group and a trifluoromethyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
The synthesis of 2-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine ring, which is then functionalized with the 3,4-dimethoxyphenyl and trifluoromethyl groups. The final step involves the cyclization of the intermediate compounds to form the tetrahydroisoquinoline moiety. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other pyrimidine and tetrahydroisoquinoline derivatives. Compared to these compounds, 2-[4-(3,4-Dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Some similar compounds include:
- 4-(3,4-Dimethoxyphenyl)-2-(trifluoromethyl)pyrimidine
- 1,2,3,4-Tetrahydroisoquinoline derivatives with various substituents .
Properties
Molecular Formula |
C22H20F3N3O2 |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C22H20F3N3O2/c1-29-18-8-7-15(11-19(18)30-2)17-12-20(22(23,24)25)27-21(26-17)28-10-9-14-5-3-4-6-16(14)13-28/h3-8,11-12H,9-10,13H2,1-2H3 |
InChI Key |
NSGQSKNJUIUBSO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NC(=N2)N3CCC4=CC=CC=C4C3)C(F)(F)F)OC |
Origin of Product |
United States |
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